1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-amine is a complex organic compound that features a triazole ring and an oxolane (tetrahydrofuran) moiety. This structure suggests potential applications in medicinal chemistry, particularly due to the diverse biological activities associated with triazole derivatives, which are known for their roles in pharmacological applications, including antifungal and anticancer properties. The specific biological activity of this compound necessitates empirical testing to establish its therapeutic potential.
This compound can be classified as a nitrogen-containing heterocyclic compound due to the presence of the triazole ring. Triazoles are notable for their versatility in medicinal chemistry, often serving as pharmacophores in various drug designs. The oxolane ring contributes to its structural uniqueness and may enhance solubility and bioavailability compared to simpler analogs.
Synthesis of 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine can be achieved through several methods, primarily involving the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the formation of triazoles from azides and alkynes under mild conditions .
Technical Details:
The molecular structure of 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine consists of a five-membered triazole ring fused with an oxolane moiety. The presence of nitrogen atoms at specific positions within the triazole contributes to its chemical reactivity and biological activity.
Molecular Formula: C₉H₁₂N₄O
Molecular Weight: 196.22 g/mol
Key Structural Features:
The compound can participate in various chemical reactions typical of triazole derivatives:
The mechanism of action for 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine is closely related to its interactions at the molecular level:
The physical properties of 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine include:
Chemical Properties:
The compound has potential applications in various scientific fields:
The foundational synthesis of 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine (CAS# 1512364-80-5; C₆H₁₀N₄O) relies on CuAAC between 3-azidomethyltetrahydrofuran and propiolamide derivatives. This regioselective [3+2] cycloaddition exclusively yields the 1,4-disubstituted triazole isomer, facilitated by copper(I) catalysts generated in situ from Cu(II) salts (e.g., CuSO₄) and sodium ascorbate in aqueous tert-butanol at 60°C. Key advantages include:
Table 1: Optimization of CuAAC for Triazole Core Synthesis
Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
1 | CuSO₄ / Sodium ascorbate | H₂O/t-BuOH | 60 | 92 |
2 | CuI / DIPEA | DMF | 25 | 78 |
3 | Cu(MeCN)₄PF₆ | THF | 60 | 85 |
4 | CuBr / TBTA | H₂O/t-BuOH | 60 | 90 |
The oxolane (tetrahydrofuran) ring serves as a versatile scaffold for structural diversification. Key strategies include:
Table 2: Structural Analogues via Oxolane and Triazole Functionalization
Compound Name | CAS / CID | Molecular Formula | Key Modification |
---|---|---|---|
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine | 131016517 | C₈H₁₄N₄O | Ethyl linker elongation |
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine | 66193129 | C₁₀H₁₈N₄O | N4-Ethylamine functionalization |
({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine | 1491822-55-9 | C₁₁H₂₀N₄O | N4-Propylamine functionalization |
5-Halo-1,2,3-triazoles (X = I, Br, Cl) undergo palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids to introduce complexity at C5. Critical advances include:
Table 3: Scope of Suzuki-Miyaura Cross-Coupling at Triazole C5
Boronic Acid | Halide (X) | Catalyst | Yield (%) |
---|---|---|---|
Phenylboronic acid | I | Pd-NHC (H₂O) | 92 |
4-Methoxyphenylboronic acid | Br | Pd-NHC (H₂O) | 85 |
1-Methylpyrazol-5-yl boronic acid | I | Pd(OAc)₂ / PPh₃ | 78 |
3-Nitrophenylboronic acid | Cl | Pd(dppf)Cl₂ (DMSO/H₂O) | 70 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: